7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
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Overview
Description
7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest due to its potential biological activities This compound features a pyrido[3,4-d]pyrimidine core, which is known for its diverse pharmacological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a pyridine derivative with a benzyl-substituted pyrimidine. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and chemical properties, making them valuable for further research and development .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis, thereby reducing fibrosis . Additionally, it may interact with other enzymes and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyrimidine core and have been studied for their anti-fibrotic and anti-cancer activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their inhibitory activity against cyclin-dependent kinases (CDKs), these compounds are used in cancer research.
N-Phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives: These compounds exhibit NF-κB inducing kinase (NIK) inhibitory activity and are explored for their potential in treating inflammatory diseases.
Uniqueness
7-Benzyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one stands out due to its unique combination of benzyl and pyridinyl groups, which enhance its chemical reactivity and potential biological activities. Its ability to inhibit collagen synthesis and its potential anti-cancer properties make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H18N4O |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
7-benzyl-2-pyridin-2-yl-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18N4O/c24-19-15-9-11-23(12-14-6-2-1-3-7-14)13-17(15)21-18(22-19)16-8-4-5-10-20-16/h1-8,10H,9,11-13H2,(H,21,22,24) |
InChI Key |
TVYKFFLXJMPOQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=O)NC(=N2)C3=CC=CC=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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